molecular formula C15H13N5OS2 B4414015 N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE

N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE

Cat. No.: B4414015
M. Wt: 343.4 g/mol
InChI Key: MIMAMJFTABBUCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE typically involves the reaction of 4-methylphenylamine with 2-pyrazinecarboxylic acid, followed by the formation of the thiadiazole ring through cyclization reactions. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE include other thiadiazole derivatives, such as:

  • 2-(4-methylphenyl)-5-(2-pyrazinyl)-1,3,4-thiadiazole
  • N-(4-chlorophenyl)-2-{[5-(2-pyrazinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide

Uniqueness

What sets N1-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE apart from similar compounds is its specific substitution pattern and the resulting biological activity. The presence of the 4-methylphenyl group and the pyrazinyl-thiadiazole moiety may confer unique properties that make it particularly interesting for certain applications.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[(5-pyrazin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS2/c1-10-2-4-11(5-3-10)18-13(21)9-22-15-20-19-14(23-15)12-8-16-6-7-17-12/h2-8H,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIMAMJFTABBUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE
Reactant of Route 6
N~1~-(4-METHYLPHENYL)-2-{[5-(2-PYRAZINYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.